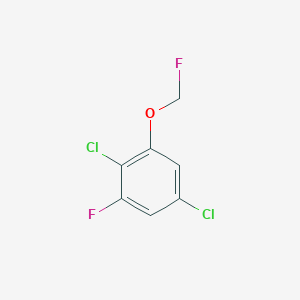
1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene typically involves the halogenation and fluorination of benzene derivatives. One common method includes the following steps:
Halogenation: Benzene is first chlorinated to introduce chlorine atoms at specific positions.
Fluorination: The chlorinated benzene is then subjected to fluorination using reagents such as hydrogen fluoride or fluorine gas under controlled conditions.
Methoxylation: Finally, the fluorinated benzene is treated with methoxy reagents to introduce the fluoromethoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive and hazardous nature of halogen and fluorine gases. The reaction conditions, such as temperature, pressure, and catalyst presence, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products.
Applications De Recherche Scientifique
1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of chlorine, fluorine, and fluoromethoxy groups can influence its reactivity and binding affinity to various targets. These interactions can lead to specific biological or chemical effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichloro-2-fluoro-6-methoxybenzene: Similar structure but without the fluorine atom in the methoxy group.
1,4-Dichloro-2-fluoro-6-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a fluoromethoxy group.
1,4-Dichloro-2-fluoro-6-(chloromethoxy)benzene: Contains a chloromethoxy group instead of a fluoromethoxy group.
Uniqueness
1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene is unique due to the specific arrangement of chlorine, fluorine, and fluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H4Cl2F2O |
|---|---|
Poids moléculaire |
213.01 g/mol |
Nom IUPAC |
2,5-dichloro-1-fluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-5(11)7(9)6(2-4)12-3-10/h1-2H,3H2 |
Clé InChI |
DEUOBEPACIHALQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OCF)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















